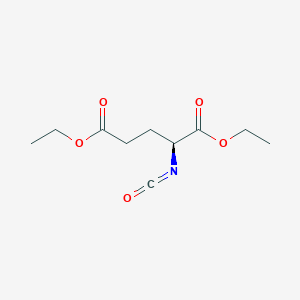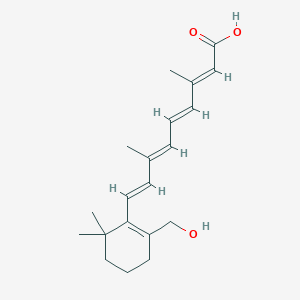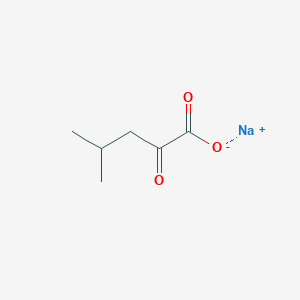
Sodium 4-methyl-2-oxovalerate
Übersicht
Beschreibung
Sodium 4-methyl-2-oxovalerate, also known as α-Ketoisocaproic acid sodium salt, 4-Methyl-2-oxopentanoic acid sodium salt, 4-Methyl-2-oxovaleric acid sodium salt, or Ketoleucine sodium salt, is a chemical compound with the linear formula (CH3)2CHCH2COCOONa . It has a molecular weight of 152.12 .
Synthesis Analysis
The synthesis of Sodium 4-methyl-2-oxovalerate involves the condensation with α-amino ketones and subsequent cyclization to provide pyrazinones .Molecular Structure Analysis
The molecular structure of Sodium 4-methyl-2-oxovalerate can be represented by the SMILES string [Na+].CC©CC(=O)C([O-])=O .Chemical Reactions Analysis
Sodium 4-methyl-2-oxovalerate is used in the production of pyrazinones. It undergoes condensation with α-amino ketones, followed by cyclization to produce pyrazinones .Physical And Chemical Properties Analysis
Sodium 4-methyl-2-oxovalerate has a melting point of 275 °C (dec.) (lit.) . It has an assay of ≥98.0% (HPLC) and impurities of ≤12% water .Wissenschaftliche Forschungsanwendungen
Scientific Field Organic Chemistry
Sodium 4-methyl-2-oxopentanoate, also known as Sodium 4-methyl-2-oxovalerate or Sodium ketoisocaproate, is an organic compound . It’s a salt form of 4-Methyl-2-oxopentanoic acid .
Application Intermediate in Metabolism of Leucine
This compound is an intermediate in the metabolism of leucine . Leucine is an essential amino acid that plays a critical role in many biological processes.
Method of Application Biotransformation
One method of application involves the free-whole-cell biotransformation of Rhodococcus opacus DSM 43250 . The effects of temperature, pH, substrate concentration, cell concentration, and rotating speed on KIC production were examined .
Results or Outcomes
The specific results or outcomes of this application are not detailed in the available search results .
- Application: Condensation with α-amino ketones Sodium 4-methyl-2-oxopentanoate can undergo condensation with α-amino ketones . This reaction can subsequently lead to the formation of pyrazinones .
- Method of Application: Chemical Reaction The specific method of application involves a chemical reaction between Sodium 4-methyl-2-oxopentanoate and α-amino ketones .
- Results or Outcomes The outcome of this application is the formation of pyrazinones .
- Application: Enzyme Reduction Sodium 4-methyl-2-oxopentanoate is involved in a novel enzyme reduction process .
- Method of Application: Enzyme Reaction The method of application involves the use of a purified recombinant enzyme from the D-isomer-specific 2-hydroxyacid dehydrogenase family . This enzyme can reduce 4-methyl-2-oxopentanate (MOA), a possible intermediate in leucine synthesis, to D-leucate .
- Results or Outcomes The outcome of this application is the reduction of MOA to D-leucate .
Scientific Field: Biochemistry
Scientific Field: Microbiology
- Application: Condensation with α-amino ketones Sodium 4-methyl-2-oxopentanoate can undergo condensation with α-amino ketones . This reaction can subsequently lead to the formation of pyrazinones .
- Method of Application: Chemical Reaction The specific method of application involves a chemical reaction between Sodium 4-methyl-2-oxopentanoate and α-amino ketones .
- Results or Outcomes The outcome of this application is the formation of pyrazinones .
- Application: Enzyme Reduction Sodium 4-methyl-2-oxopentanoate is involved in a novel enzyme reduction process .
- Method of Application: Enzyme Reaction The method of application involves the use of a purified recombinant enzyme from the D-isomer-specific 2-hydroxyacid dehydrogenase family . This enzyme can reduce 4-methyl-2-oxopentanate (MOA), a possible intermediate in leucine synthesis, to D-leucate .
- Results or Outcomes The outcome of this application is the reduction of MOA to D-leucate .
Scientific Field: Organic Chemistry
Scientific Field: Microbiology
Safety And Hazards
Eigenschaften
IUPAC Name |
sodium;4-methyl-2-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFAZKRLPPMQEO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
816-66-0 (Parent) | |
| Record name | Sodium 4-methyl-2-oxovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004502005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70196363 | |
| Record name | Sodium 4-methyl-2-oxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; slight fruity aroma | |
| Record name | 4-Methyl-2-oxopentanoic acid, sodium salt | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1470/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
| Record name | 4-Methyl-2-oxopentanoic acid, sodium salt | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1470/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Sodium 4-methyl-2-oxovalerate | |
CAS RN |
4502-00-5 | |
| Record name | Sodium 4-methyl-2-oxovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004502005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-methyl-2-oxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-methyl-2-oxovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 4-METHYL-2-OXOVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815X976CPY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



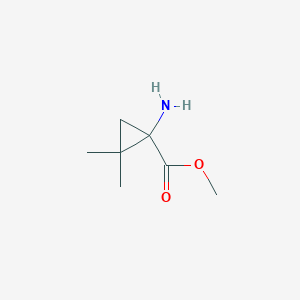
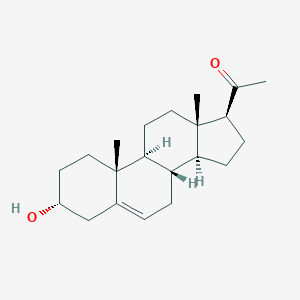
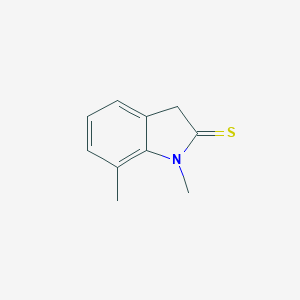
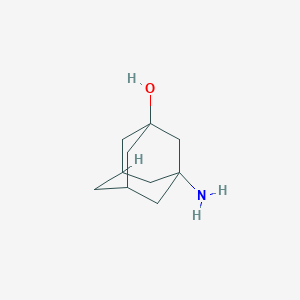

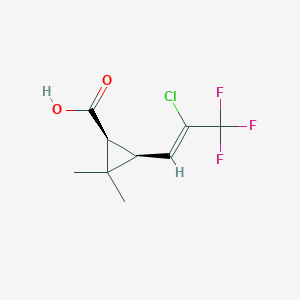
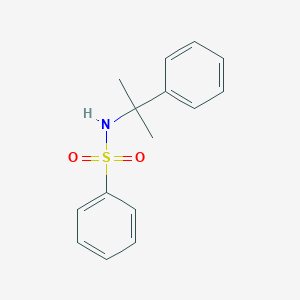
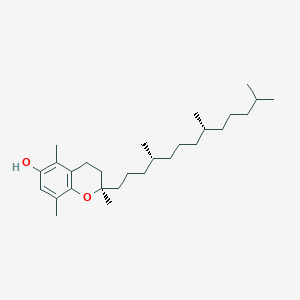
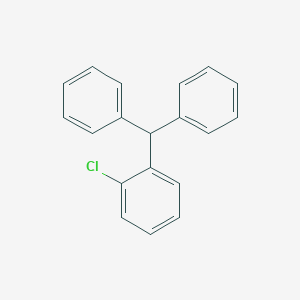
![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)

![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)
